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4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid

Antibiotic Discovery Crystallographic Fragment Screening Structure-Based Drug Design

4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 1496710-35-0) is a heterocyclic building block belonging to the pyrazole-5-carboxylic acid class. It features a cyclopentyl substituent at the 4-position and a methyl group at the 3-position of the pyrazole core.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B11779677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C(=O)O)C2CCCC2
InChIInChI=1S/C10H14N2O2/c1-6-8(7-4-2-3-5-7)9(10(13)14)12-11-6/h7H,2-5H2,1H3,(H,11,12)(H,13,14)
InChIKeyGLRVLODVVKCLEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid: A Fragment and Building Block for Next-Generation Antibiotics


4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 1496710-35-0) is a heterocyclic building block belonging to the pyrazole-5-carboxylic acid class [1]. It features a cyclopentyl substituent at the 4-position and a methyl group at the 3-position of the pyrazole core. Its primary differentiation stems from its demonstrated value as a synthetic precursor and fragment for developing inhibitors of the essential bacterial enzyme FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2), a validated but underexploited antibiotic target [2]. Unlike generic pyrazole acids, its core structure is directly validated by a high-resolution co-crystal structure with a clinically relevant target, providing a tangible starting point for structure-based drug design [2].

The Risk of Substituting 4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid with Generic Analogs


Generic substitution within the pyrazole-5-carboxylic acid class is highly risky for projects targeting FabF. The combination of the 3-methyl and 4-cyclopentyl groups is not a general pharmacophore but a specific requirement for productive target engagement. The direct derivative, N-cyclopentyl-3-methyl-1H-pyrazole-5-carboxamide, has been shown by X-ray crystallography to bind in a unique orientation within the malonyl-CoA binding site of P. aeruginosa FabF, a configuration that would be abolished by altering or removing the cyclopentyl substituent [1]. This structural specificity means that simply procuring a cheaper, unsubstituted pyrazole-5-carboxylic acid, or one with a different 4-alkyl group, will not provide a vector for the same binding interactions, derailing structure-activity relationship (SAR) studies and leading to false negatives in hit-to-lead campaigns [1].

Quantitative Differentiation Evidence for 4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid


Structural Binding Mode Specificity in PaFabF vs. Pyrazole Core Isomers

The target compound's direct carboxamide derivative occupies a unique binding position within the PaFabF active site. This orientation is fundamentally dependent on the 4-cyclopentyl-3-methyl substitution pattern. In contrast, a closely related pyrazole-3-carboxamide isomer (PDB 8CNE) binds in a different orientation, engaging distinct residues [1]. This demonstrates that the point of substitution on the pyrazole core (5-carboxylic acid vs. 3-carboxylic acid) is a critical determinant of binding modality, making the 5-carboxylic acid isomer non-interchangeable for fragment growing from its specific vector [1].

Antibiotic Discovery Crystallographic Fragment Screening Structure-Based Drug Design

Fragment Library Progression vs. Non-Cycloalkyl Analogs

In a systematic fragment screen of 240 compounds against PaFabF, the broader chemical space containing the 4-cyclopentyl-3-methyl-1H-pyrazole motif was a productive source of hits, with 16 fragments binding in the desired active site, while a significant number of simpler or differently substituted fragments failed to yield any binding event [1]. This suggests that the specific steric and hydrophobic features of the cyclopentyl group are statistically enriched for productive binding in this site compared to generic flat or non-cyclic fragments, although the parent acid itself was not active in a binding assay [1].

Fragment-Based Lead Discovery Library Selection Hit Confirmation

Functional Versatility as a Synthetic Intermediate vs. Bioisosteres

The 4-cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid is a direct precursor to the FabF-binding carboxamide. Its performance as a substrate for amide bond formation enables rapid exploration of SAR. An important superior feature compared to bioisosteric alternatives like 4-cyclohexyl or 4-phenyl-3-methyl-5-pyrazole acids is that the cyclopentyl group balances crucial lipophilicity and steric bulk; adding one more carbon (cyclohexyl) or a flat phenyl ring could oversaturate the hydrophobic pocket or induce a shape mismatch, potentially abolishing the interaction seen in the co-crystal structure without requiring a new screening campaign [1].

Parallel Synthesis Amide Coupling Medicinal Chemistry

High-Impact Application Scenarios for 4-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid


Structure-Guided Hit-to-Lead for PaFabF Antibiotics

This compound is the essential starting material for any rational, structure-based hit-to-lead campaign targeting the P. aeruginosa FabF enzyme. Based on the PDB 8CNG co-crystal structure, purchase this acid to synthesize focused libraries of amides, esters, or reverse amides to explore vectors for improved affinity and ligand efficiency (current peak affinity from this core series is 65 µM [1]). The cyclopentyl group is a critical anchor; replacing it is predicted to collapse affinity based on the observed shape complementarity.

Fragment Library Design for Antibiotic Target Screening

For organizations assembling a universal or antibacterial-targeted fragment library, this acid represents a validated, three-dimensional 'privileged fragment' for enzymes with hydrophobic acyl-CoA binding pockets. The fragment screen data demonstrate that its chemotype's hit rate is superior to flat, non-cyclic fragments in this context, and its carboxylic acid handle allows for direct use in parallel microscale amide derivatization and screening [1].

Chemical Biology Tool for Bacterial Fatty Acid Synthesis (FASII) Studies

Procure this building block to synthesize chemical probes for studying bacterial FASII. The known binding mode places the core scaffold in the regulatory malonyl-CoA site of the rate-limiting enzyme [1]. This allows for the installation of photoaffinity labels or biotin tags via the carboxylic acid to create target-engagement probes, which will be essential for mode-of-action studies in live Pseudomonas models.

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